

# BMS-P5 solubility and preparation for experiments

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## Compound of Interest

Compound Name: BMS-P5

Cat. No.: B15605781

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## Application Notes and Protocols: BMS-P5

For Researchers, Scientists, and Drug Development Professionals

### Abstract

**BMS-P5** is a potent and selective, orally active inhibitor of Peptidylarginine Deiminase 4 (PAD4).<sup>[1][2][3][4]</sup> It functions by blocking the citrullination of histone H3, a critical process in the formation of Neutrophil Extracellular Traps (NETs).<sup>[1][3][5]</sup> This mechanism has shown therapeutic potential in preclinical models, particularly in the context of multiple myeloma by delaying disease progression.<sup>[1][3][5]</sup> These application notes provide detailed information on the solubility of **BMS-P5** and protocols for its preparation and use in common experimental settings.

### Physicochemical Properties and Solubility

**BMS-P5** is a crystalline solid with a molecular weight of 472.6 g/mol.<sup>[2]</sup> Its solubility is a critical factor for consistent and reproducible experimental results. The following tables summarize the solubility of **BMS-P5** in various common laboratory solvents.

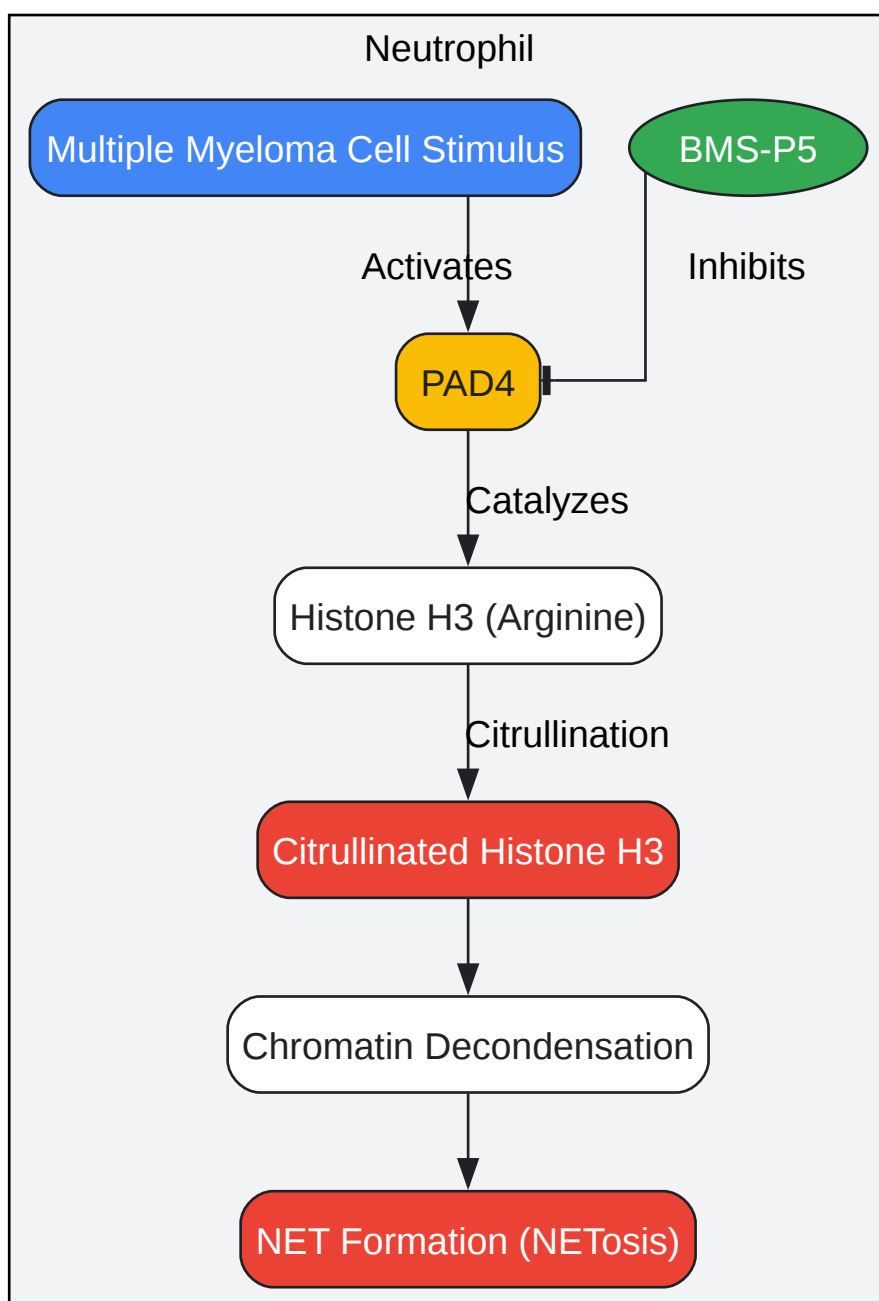
Table 1: Solubility of **BMS-P5**

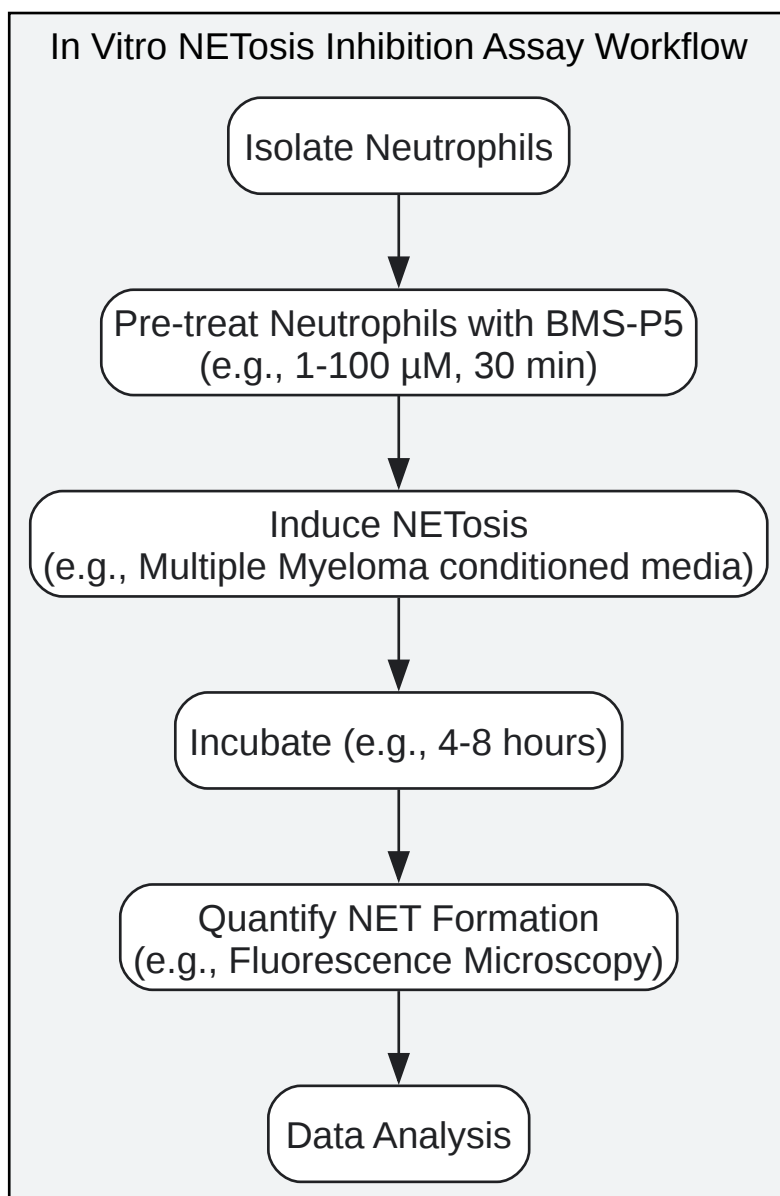
Solvent	Concentration	Notes
In Vitro Solvents		
DMSO	35 mg/mL (68.76 mM)[1]	Ultrasonic assistance may be required. Use of newly opened, non-hygroscopic DMSO is recommended.[1]
95 mg/mL (201.02 mM)[6]	Fresh DMSO is crucial as moisture can reduce solubility. [6]	
250 mg/mL (529.01 mM)[7]	Requires sonication.[7]	
DMF	20 mg/mL[2]	
Ethanol	30 mg/mL[2]	
95 mg/mL[6]		
Ethanol:PBS (pH 7.2) (1:8)	0.11 mg/mL[2]	
Water	Insoluble[6]	
In Vivo Formulations		
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	$\geq 2.08$ mg/mL (4.40 mM)[7][8]	Clear solution.[7][8]
10% DMSO, 90% (20% SBE- $\beta$ -CD in saline)	$\geq 2.08$ mg/mL (4.40 mM)[7]	Clear solution.[7]
10% DMSO, 90% corn oil	$\geq 2.08$ mg/mL (4.40 mM)[7][8]	Clear solution.[7][8]
0.5% Methocel A4M and 0.1% polysorbate 80 in 100 mM sodium acetate pH 4.6	Vehicle Control[5]	Used in preclinical studies.[5]

## Mechanism of Action and Signaling Pathway

**BMS-P5** selectively inhibits PAD4, an enzyme responsible for the conversion of arginine residues to citrulline on histone proteins.[3] This citrullination is a key event in chromatin

decondensation, a prerequisite for the formation of NETs.[3] By inhibiting PAD4, **BMS-P5** prevents histone H3 citrullination, thereby blocking NETosis.[1][5] This has implications in diseases where NETs are implicated in pathogenesis, such as multiple myeloma.[3][5]





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